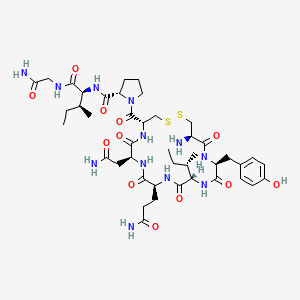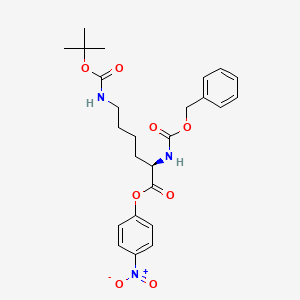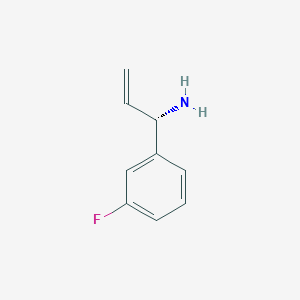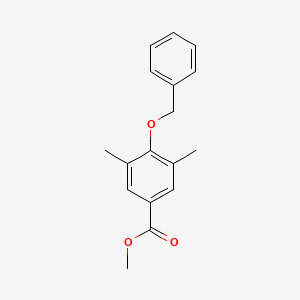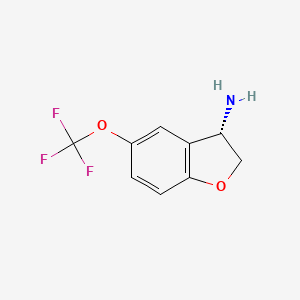
(S)-5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds are characterized by a benzene ring fused to a furan ring. The trifluoromethoxy group attached to the benzofuran structure imparts unique chemical properties, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and a suitable electrophile.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under specific reaction conditions.
Amination: The final step involves the introduction of the amine group at the 3-position of the benzofuran ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine or alkyl derivatives.
Scientific Research Applications
(S)-5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe or ligand in biological studies to investigate enzyme interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity or receptor binding. The amine group may form hydrogen bonds with target molecules, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
(3S)-5-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(3S)-5-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine: Contains a chloro group instead of a trifluoromethoxy group.
(3S)-5-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine: Features a fluoro group in place of the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (S)-5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s efficacy and selectivity in various applications, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
(3S)-5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8/h1-3,7H,4,13H2/t7-/m1/s1 |
InChI Key |
ZDVWVQNLYWQEOU-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=CC(=C2)OC(F)(F)F)N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


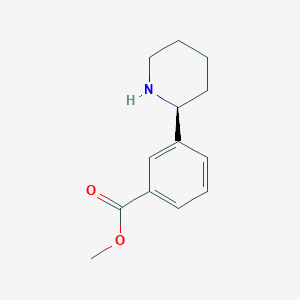
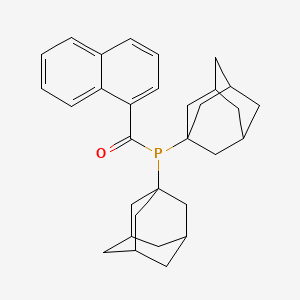
![(3R,10R)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione](/img/structure/B1516636.png)

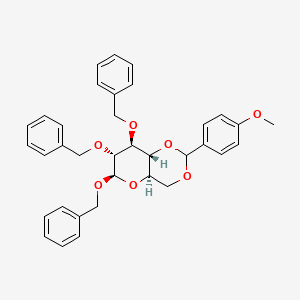

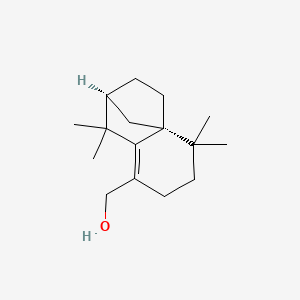
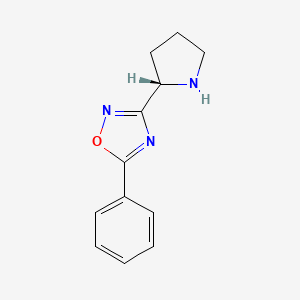
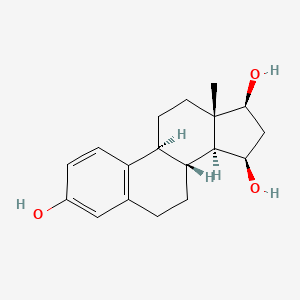
![(3S,10S)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione](/img/structure/B1516666.png)
